XCC - 96865-83-7

XCC

Catalog Number: EVT-254486
CAS Number: 96865-83-7
Molecular Formula: C19H22N4O5
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xanthomonas campestris pv. campestris (XCC) is a Gram-negative bacterium [, ] and a significant plant pathogen that causes black rot disease in cruciferous plants [, , , , ]. It has a broad host range within the Cruciferae family [], including economically important species like broccoli, cabbage, and cauliflower [, ]. XCC is primarily found in association with plants, residing in diseased lesions, soil, and plant debris [].

XCC produces characteristic yellow pigments called xanthomonadins [, ] and exudes large amounts of xanthan gum, an extracellular polysaccharide with applications as a food additive [, ].

Future Directions
  • Understanding the roles of novel T3Es: Characterizing the functions of newly identified T3Es, like AvrXccB and XopXccN, will provide valuable insights into the molecular mechanisms of XCC virulence [, ].
  • Investigating sRNA regulation: Exploring the regulatory roles of sRNAs, like sRNA-Xcc1, in XCC virulence may reveal new targets for control strategies [, ].
  • Developing durable resistance: Breeding for durable resistance against multiple XCC races and understanding the genetic basis of resistance are vital for sustainable disease management [, , ].
  • Exploring alternative control methods: Investigating novel approaches, such as phage therapy or other biocontrol strategies, could offer effective and sustainable alternatives to chemical control [].

AvrBs2Xcc17

    Compound Description: AvrBs2Xcc17 is a type III secretion system effector (T3SE) protein found in Xcc. When heterologously expressed in Xanthomonas campestris pv. raphani (Xcr), it enhances biofilm formation and twitching motility, potentially by increasing the transcription of the type IV pili biogenesis gene pilA .

AvrXccE1Xcc100

    Compound Description: AvrXccE1Xcc100, a T3SE protein found in Xcc, exhibits an opposite effect to AvrBs2Xcc17 when heterologously expressed in Xcr . It reduces biofilm formation and twitching motility and leads to cellular aggregation due to the synthesis of long pili. This effect is potentially linked to the reduced transcription of the type IV pili biogenesis gene pilT .

AvrXccBXcc17

    Compound Description: AvrXccBXcc17 is another T3SE protein identified in Xcc. When heterologously expressed in Xcr, it reduces biofilm formation and twitching motility, similar to AvrXccE1Xcc100 . It also induces cellular aggregation and increased pili production, potentially through the downregulation of pilT expression . Interestingly, AvrXccBXcc17 promotes Xcr growth in cabbage, suggesting a role in bacterial fitness within the host .

XopQXcc17

    Compound Description: XopQXcc17, a T3SE protein from Xcc, shows similar effects to AvrXccE1Xcc100 and AvrXccBXcc17 when heterologously expressed in Xcr, reducing biofilm formation and twitching motility while increasing cellular aggregation and pili production, possibly through pilT downregulation . Furthermore, transient expression of XopQXcc17 in tomato leaves induces ion leakage and programmed cell death, suggesting it acts as an avirulence protein in tomato .

Xanthan Gum

    Compound Description: Xanthan gum is an exopolysaccharide produced by Xcc . This compound plays a crucial role in Xcc virulence by contributing to biofilm formation and potentially aiding in the blockage of plant vascular systems, leading to the characteristic black rot symptoms .

Lipopolysaccharide (LPS)

    Compound Description: Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, including Xcc. Mutations in LPS biosynthesis genes, particularly in the O-antigen synthesis pathway, can lead to altered virulence and xanthan production in Xcc .

    Compound Description: Diffusible signal factor (DSF) family signals mediate quorum sensing (QS) in bacteria, including Xcc. Disruption of fatty acid synthesis pathways, particularly the FabA-FabB pathway, can lead to increased DSF production, impacting Xcc's swimming motility and pathogenicity .

Trehalose

    Compound Description: Trehalose is a disaccharide that plays a role in stress tolerance in various organisms. In Xcc, trehalose hydrolysis by the enzyme trehalase has been linked to reduced virulence . A Xcc mutant lacking trehalase activity exhibited increased disease severity on citrus, suggesting that trehalose metabolism influences Xcc's interaction with its host.

Bialaphos

    Compound Description: Bialaphos is a naturally occurring herbicide produced by Streptomyces hygroscopicus. In a study exploring the potential for altering host range and virulence, a fragment of the bialaphos gene cluster was transferred into Xcc . Interestingly, the transformed Xcc strain exhibited an altered hypersensitive response in non-host plants, suggesting a potential shift in host compatibility.

Overview

Xanthomonas campestris pathovar campestris, commonly referred to as Xanthomonas campestris pv. campestris or Xcc, is a Gram-negative bacterium that is a significant plant pathogen responsible for black rot disease in cruciferous plants. It belongs to the family Xanthomonadaceae and is classified under the class Gammaproteobacteria. The bacterium is rod-shaped, measuring approximately 1.5–2.0 µm in length and 0.5–0.75 µm in diameter, and it exhibits aerobic metabolism with a polar flagellum for motility .

Source

Xcc was first described in 1889 and has since been identified in nearly every country where Brassicaceae vegetables are cultivated. The primary source of inoculum for this pathogen is infected seeds, which can lead to systemic infections in plants . The bacterium can survive in plant debris for extended periods, contributing to its persistence in agricultural environments.

Classification
  • Domain: Bacteria
  • Phylum: Pseudomonadota
  • Class: Gammaproteobacteria
  • Order: Xanthomonadales
  • Family: Xanthomonadaceae
  • Genus: Xanthomonas
  • Species: Xanthomonas campestris
  • Pathovar: Xanthomonas campestris pv. campestris
Synthesis Analysis

Methods

The synthesis of Xcc involves the natural processes of infection and propagation within host plants. Laboratory methods for studying this bacterium typically include isolation from infected plant tissues, culture on selective media, and molecular techniques for characterization.

Technical Details

The complete genome of Xcc strain A306 has been sequenced, revealing a chromosome of approximately 5.17 million base pairs with around 4,500 genes, including two plasmids . This genomic information is crucial for understanding the pathogenic mechanisms and potential control strategies against this bacterium.

Molecular Structure Analysis

Structure

Xcc possesses a complex molecular structure characterized by its cell wall composition, which includes peptidoglycan typical of Gram-negative bacteria and an outer membrane containing lipopolysaccharides. Additionally, it produces xanthan gum, an exopolysaccharide that contributes to its virulence and serves various industrial applications .

Data

The genomic analysis indicates a high degree of conservation among different strains of Xcc, with core genes involved in pathogenicity being present across various isolates . The presence of specific pathogenicity islands within the genome highlights the evolutionary adaptations of Xcc to its plant hosts.

Chemical Reactions Analysis

Reactions

Xcc engages in various biochemical reactions during its lifecycle, particularly during host infection. It utilizes plant-derived nutrients and secretes effector proteins that manipulate host cellular processes to facilitate infection.

Technical Details

The bacterium employs a type III secretion system (T3SS) to inject virulence factors directly into host cells, leading to disease symptoms such as wilting and vascular discoloration . Understanding these reactions is essential for developing effective control measures against black rot.

Mechanism of Action

Process

The mechanism by which Xcc causes disease involves several steps:

  1. Entry: Infection typically occurs through hydathodes or wounds.
  2. Colonization: Once inside the plant tissue, Xcc proliferates and spreads through the vascular system.
  3. Pathogenicity: The secretion of effector proteins disrupts normal plant defense mechanisms, leading to symptoms such as chlorosis and necrosis .

Data

Research indicates that approximately 7% of the genes in the Xcc genome are directly involved in pathogenicity, highlighting the bacterium's sophisticated adaptations for survival and infection .

Physical and Chemical Properties Analysis

Physical Properties

Xcc colonies appear yellow on culture media due to the production of xanthomonadin pigments. The bacterium is aerobic and requires specific nutrient conditions for optimal growth.

Chemical Properties

As a Gram-negative organism, Xcc's outer membrane contains lipopolysaccharides that play a role in its pathogenicity and interaction with host plants. Its sensitivity to copper-based antimicrobial treatments has been documented, indicating potential avenues for control strategies .

Applications

Xcc has significant implications in agriculture due to its role as a pathogen affecting Brassicaceae crops. Understanding its biology is crucial for developing effective management practices to mitigate black rot disease. Furthermore, xanthan gum produced by Xcc is commercially valuable as a thickening agent in food products and other industrial applications .

Properties

CAS Number

96865-83-7

Product Name

XCC

IUPAC Name

2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)

InChI Key

QTMMGCYGCFXBFI-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O

Synonyms

2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetic acid

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O

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